

(-)-Vinigrol: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: (-)-Vinigrol

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Introduction

(-)-Vinigrol, a structurally complex diterpenoid natural product, has captivated the attention of the scientific community since its discovery. Isolated in 1987 from the fungal strain *Virgaria nigra* F-5408, its unique 6-6-8 tricyclic ring system and eight contiguous stereocenters have presented a formidable challenge to synthetic chemists.^[1] Beyond its intriguing architecture, **(-)-Vinigrol** exhibits a range of potent biological activities, including antihypertensive and platelet aggregation-inhibiting properties, and has been identified as a tumor necrosis factor-alpha (TNF- α) antagonist.^{[1][2][3][4][5][6]} This technical guide provides a comprehensive overview of the literature and historical context of **(-)-Vinigrol**, with a focus on its quantitative biological data, detailed experimental protocols, and the signaling pathways it modulates.

Historical Context and Discovery

In 1987, researchers first reported the isolation of Vinigrol from the fungus *Virgaria nigra* F-5408.^[1] The intricate molecular structure of this diterpenoid was elucidated through X-ray crystallography, revealing a novel carbon skeleton that had not been previously observed in nature. The significant synthetic challenge posed by its complex, densely functionalized, and stereochemically rich structure was immediately apparent. This complexity is underscored by the fact that the first total synthesis of racemic (\pm) -Vinigrol was not achieved until 2009 by the Baran group, over two decades after its initial discovery.^[1]

Biological Activity

(-)-Vinigrol has demonstrated a variety of significant biological effects, making it a molecule of great interest for potential therapeutic applications. Its most prominent activities include the inhibition of platelet aggregation, reduction of blood pressure, and antagonism of TNF- α .

Quantitative Biological Data

The biological potency of **(-)-Vinigrol** has been quantified in several key studies. The following table summarizes the available quantitative data for its primary biological activities.

Biological Activity	Assay	Key Parameter	Value	Reference
Platelet Aggregation Inhibition	PAF-induced aggregation	IC50	33 nM	
Antihypertensive Activity	Oral administration in spontaneously hypertensive rats	Blood Pressure Reduction	~15% decrease in mean arterial blood pressure	[3]
Dose	2 mg/kg	[3]		
TNF- α Antagonism	Not specified in available literature	IC50/EC50	Not available in searched literature	

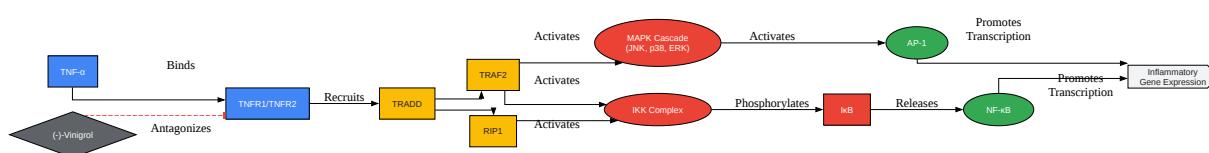
Signaling Pathways

The biological effects of **(-)-Vinigrol** are mediated through its interaction with specific cellular signaling pathways.

TNF- α Signaling Pathway

Tumor necrosis factor-alpha (TNF- α) is a pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. TNF- α exerts its effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades, including the activation of

the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways.^{[7][8][9][10]} These pathways ultimately lead to the transcription of genes involved in inflammation and immunity. While **(-)-Vinigrol** is known to be a TNF- α antagonist, the precise mechanism of its inhibitory action on this pathway has not been fully elucidated in the available literature.

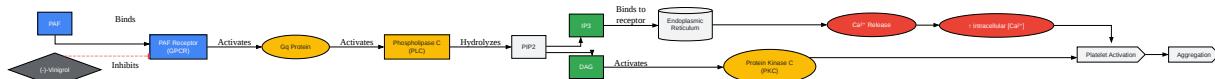


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Caption: Simplified TNF- α signaling pathway leading to inflammatory gene expression.

Platelet Aggregation Signaling Pathway

Platelet-activating factor (PAF) is a potent phospholipid activator of platelets. It binds to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), on the surface of platelets.^[11] This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events that ultimately leads to platelet aggregation.^{[12][13][14][15]} **(-)-Vinigrol**'s inhibitory effect on PAF-induced platelet aggregation is likely due to its interference with this signaling cascade, potentially at the level of the PAF receptor or downstream signaling components.



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Caption: PAF-induced platelet aggregation signaling pathway.

Experimental Protocols

Isolation of (-)-Vinigrol from *Virgaria nigra*

The isolation of **(-)-Vinigrol** from the fungal strain *Virgaria nigra* F-5408 involves a multi-step extraction and purification process.[16]

1. Fermentation:

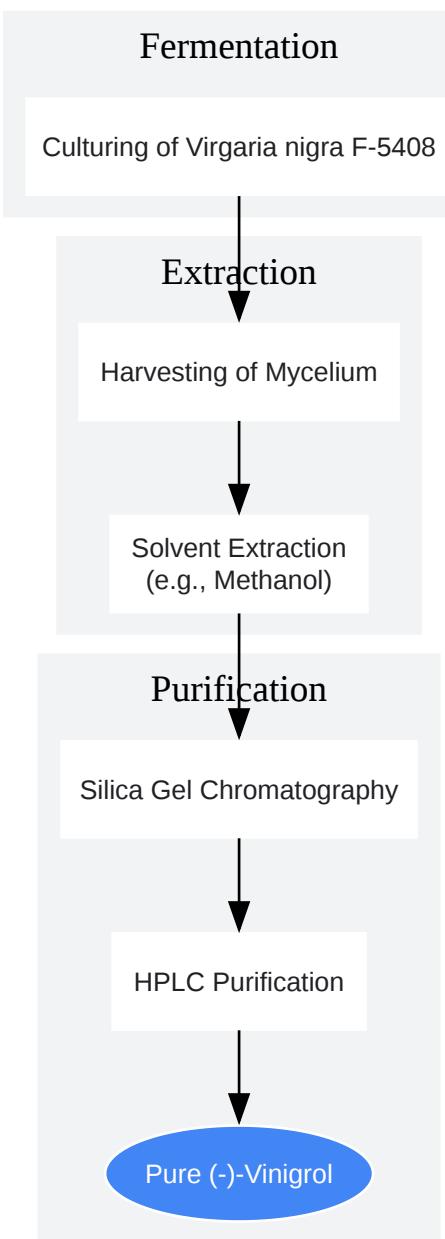
- The fungal strain *Virgaria nigra* F-5408 is cultured in a suitable fermentation medium under optimized conditions to promote the production of **(-)-Vinigrol**.

2. Extraction:

- The fungal mycelium is harvested from the fermentation broth.
- The mycelium is then extracted with an organic solvent, such as methanol or acetone, to obtain a crude extract containing **(-)-Vinigrol** and other secondary metabolites.

3. Purification:

- The crude extract is subjected to a series of chromatographic techniques to isolate **(-)-Vinigrol**.
- This typically involves silica gel column chromatography, followed by further purification steps such as high-performance liquid chromatography (HPLC) to yield pure **(-)-Vinigrol**.



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Caption: General workflow for the isolation of **(-)-Vinigrol**.

Platelet Aggregation Assay

The inhibitory effect of **(-)-Vinigrol** on platelet aggregation is typically assessed using a light transmission aggregometry (LTA) assay with platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
- The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

2. Aggregation Measurement:

- The PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
- A baseline light transmission is established.
- A platelet agonist, such as platelet-activating factor (PAF), is added to induce aggregation.
- As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

3. Inhibition Assay:

- To determine the inhibitory activity of **(-)-Vinigrol**, the PRP is pre-incubated with various concentrations of the compound before the addition of the agonist.
- The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of **(-)-Vinigrol**.
- The IC₅₀ value is then determined from the dose-response curve.

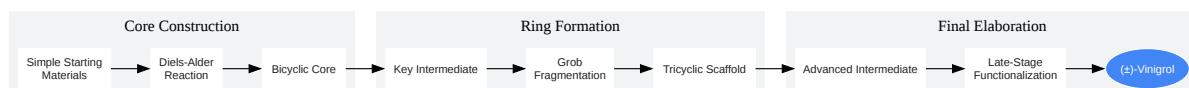
First Total Synthesis of **(±)-Vinigrol** (Baran, 2009)

The first total synthesis of racemic Vinigrol by Baran and coworkers in 2009 was a landmark achievement in organic synthesis.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) The synthesis is characterized by its convergent and stereocontrolled approach, featuring several key chemical transformations.

Key Synthetic Steps:

- Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction to construct the initial bicyclic core of the molecule.

- Grob Fragmentation: A crucial step in the synthesis is a Grob fragmentation, which is employed to form the challenging eight-membered ring of the Vinigrol scaffold.
- Late-Stage Functionalization: The final stages of the synthesis involve a series of carefully orchestrated functional group manipulations to install the remaining stereocenters and complete the synthesis of the natural product.



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Caption: Simplified workflow of Baran's total synthesis of (±)-Vinigrol.

Conclusion

(-)-Vinigrol remains a molecule of significant interest due to its complex chemical structure and promising biological activities. Its potent inhibition of platelet aggregation and antihypertensive effects, coupled with its role as a TNF- α antagonist, highlight its potential as a lead compound for the development of new therapeutic agents. The groundbreaking total synthesis by Baran and subsequent synthetic efforts have not only made this rare natural product more accessible for further biological investigation but have also pushed the boundaries of modern organic synthesis. Future research will likely focus on elucidating the precise molecular mechanisms underlying its diverse biological activities, particularly its interaction with the TNF- α signaling pathway, and on the development of more efficient and enantioselective synthetic routes. This will undoubtedly pave the way for a deeper understanding of its therapeutic potential and the design of novel analogs with improved pharmacological profiles.

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